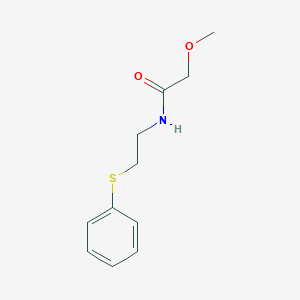

2-Methoxy-n-(2-(phenylthio)ethyl)acetamide

CAS No.:

Cat. No.: VC19958050

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2S |

|---|---|

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | 2-methoxy-N-(2-phenylsulfanylethyl)acetamide |

| Standard InChI | InChI=1S/C11H15NO2S/c1-14-9-11(13)12-7-8-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |

| Standard InChI Key | ZXVIIUHIKRIKGH-UHFFFAOYSA-N |

| Canonical SMILES | COCC(=O)NCCSC1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Methoxy-N-(2-(phenylthio)ethyl)acetamide features a methoxy group (-OCH₃) and a phenylthioethyl moiety (-S-C₆H₅-CH₂-CH₂-) attached to an acetamide backbone. This structure combines polar (methoxy, acetamide) and hydrophobic (phenylthio) regions, influencing solubility and reactivity. Comparable compounds, such as 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, exhibit molecular weights near 302–388 g/mol , suggesting a similar range for the target compound.

Physicochemical Characteristics

While exact data for the target compound is unavailable, related acetamides provide benchmarks:

-

Density: ~1.12 g/cm³ (predicted for phenylthioethyl acrylate) .

-

Boiling Point: ~315°C (estimated for C₁₁H₁₂O₂S derivatives) .

-

LogP: ~4.06 (indicating high lipophilicity, as seen in 2-methoxy-1-phenyl-2-(phenylthio)ethyl acetate) .

-

PSA (Polar Surface Area): ~60.8 Ų , suggesting moderate permeability.

Synthesis and Optimization

One-Pot Synthesis Methodology

The preparation of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide offers a scalable template:

-

Reagents: 2-nitro-5-thiophenylaniline, methoxyacetic acid, thionyl chloride (SOCl₂), and nonpolar solvents (e.g., cyclohexane).

-

Conditions: Reflux at 65–80°C with acid-binding agents (e.g., triethylamine) to neutralize HCl byproducts.

This method avoids phosphorus trichloride (reducing metaphosphoric acid residues) and minimizes wastewater . For the target compound, substituting 2-nitro-5-thiophenylaniline with 2-(phenylthio)ethylamine could adapt the pathway.

Critical Parameters

-

Molar Ratios: A 1.15–1.35:1 ratio of SOCl₂ to amine ensures complete acylation .

-

Solvent Selection: Nonpolar solvents (cyclohexane) improve reaction control, while poor-solubility solvents (ethanol) aid crystallization .

-

Catalysts: Triethylamine or 4-dimethylaminopyridine enhances reaction efficiency .

Pharmacological and Industrial Applications

Neuropathic Pain Modulation

N-(2-(phenylthio)ethyl)acetamide derivatives demonstrate sigma-1 receptor antagonism, reducing hyperalgesia in chronic constriction injury models . The methoxy group in analogous compounds enhances blood-brain barrier penetration, suggesting potential central nervous system activity for the target molecule .

Antihypertensive Activity

Derivatives like N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide inhibit T-type calcium channels, a mechanism leveraged in hypertension treatment . Structural similarities imply that the target compound could share this bioactivity.

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a related acetamide, allosterically inhibits kidney-type glutaminase, showing promise in cancer therapy . The phenylthio group in the target compound may similarly enhance enzyme binding.

Stability and Environmental Impact

Thermal and Oxidative Stability

The phenylthio moiety confers resistance to oxidation, as seen in 2-(phenylthio)ethyl acrylate (stable up to 143°C) . Methoxy groups further stabilize the acetamide backbone against hydrolysis .

Environmental Persistence

Comparative Analysis of Analogous Compounds

Future Directions

-

Synthetic Optimization: Explore microwave-assisted or flow chemistry to reduce reaction times.

-

Pharmacokinetic Studies: Assess bioavailability and metabolism in preclinical models.

-

Environmental Monitoring: Develop analytical methods (e.g., HPLC-MS) to detect acetamide residues in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume